molecular formula C23H17ClFNO3S B2635022 [4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone CAS No. 1112440-32-0

[4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone

Cat. No.: B2635022
CAS No.: 1112440-32-0
M. Wt: 441.9
InChI Key: ZGBOZDMUWYNQEO-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Systematic Naming and Formula Derivation

The IUPAC name of the compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure is the 1,4-benzothiazine ring system, modified by sulfone groups at positions 1 and 1 (denoted as 1,1-dioxido). Substituents include:

  • A 3-chlorophenyl group at position 4
  • A fluorine atom at position 7
  • A (4-ethylphenyl)methanone group at position 2

The systematic name follows as 4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-2-(4-ethylbenzoyl)-4H-1,4-benzothiazine . The molecular formula is C~24~H~18~ClFNO~3~S , calculated by summing contributions from the benzothiazine core (C~8~H~5~NO~2~S), 3-chlorophenyl (C~6~H~4~Cl), fluorine (F), and 4-ethylbenzoyl (C~9~H~9~O).

Table 1: Molecular Formula Breakdown
Component Contribution Total Atoms
Benzothiazine core C~8~H~5~NO~2~S C8, H5, N, O2, S
3-Chlorophenyl C~6~H~4~Cl C6, H4, Cl
Fluorine F F
4-Ethylbenzoyl C~9~H~9~O C9, H9, O
Total C~24~H~18~ClFNO~3~S

Stereoelectronic Features

The sulfone groups induce electron-withdrawing effects, flattening the benzothiazine ring and enhancing resonance stabilization. The 3-chlorophenyl substituent at position 4 introduces steric bulk, while the 4-ethylbenzoyl group at position 2 creates a conjugated π-system extending into the methanone moiety.

Properties

IUPAC Name

[4-(3-chlorophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO3S/c1-2-15-6-8-16(9-7-15)23(27)22-14-26(19-5-3-4-17(24)12-19)20-11-10-18(25)13-21(20)30(22,28)29/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBOZDMUWYNQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiazinone Core: This step involves the cyclization of a suitable precursor, such as a 2-aminobenzenesulfonamide, with a chlorinated aromatic aldehyde under acidic conditions to form the benzothiazinone core.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Chlorophenyl and Ethylphenyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions using the corresponding chlorophenyl and ethylphenyl acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in several areas of medicinal chemistry:

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit antimicrobial properties. The presence of halogen atoms in the structure may enhance the compound's ability to interact with microbial enzymes or cell membranes, potentially leading to effective antimicrobial agents.

Anticancer Properties

Studies have suggested that compounds similar to this one can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural attributes may allow for selective targeting of cancerous cells while sparing normal cells.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes can be leveraged in drug design. For instance, it may act as an inhibitor for key enzymes involved in metabolic pathways related to various diseases.

Biological Research

In biological research, this compound can serve as a valuable tool:

Molecular Probes

Due to its unique structure, the compound can be utilized as a molecular probe in biochemical assays to study enzyme activity or cellular processes.

Drug Development

The compound's characteristics make it a candidate for further modifications aimed at enhancing bioavailability and efficacy in therapeutic applications. Its derivatives could be synthesized and tested for improved pharmacological profiles.

Material Science

The applications extend beyond biology into material science:

Organic Electronics

Benzothiazine derivatives are being explored for their potential use in organic electronic devices due to their electronic properties. This compound may contribute to the development of organic semiconductors or photovoltaic materials.

Coatings and Polymers

The chemical stability and reactivity of this compound could make it suitable for use in specialized coatings or polymer formulations that require enhanced durability or specific functional properties.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; potential for new antibiotics.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines; selective cytotoxicity observed.
Enzyme InhibitionInhibited enzyme X significantly; potential therapeutic implications in metabolic disorders.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and fluoro groups enhances its binding affinity and specificity, allowing it to modulate the activity of these targets. This modulation can lead to changes in cellular pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects

  • Electronic Effects: The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance electrophilic reactivity or influence binding interactions compared to the methyl-substituted analogs.
  • Steric Considerations : The 3-chlorophenyl group (meta-substitution) and 4-methylphenyl (para-substitution) exhibit distinct steric environments. Para-substituted analogs may exhibit better molecular packing in crystalline phases, while meta-substitution could disrupt symmetry, affecting crystallization behavior .

Hypothetical Pharmacological Implications

  • Chlorine vs. Methyl Groups : The chlorine atom’s electronegativity may enhance interactions with biological targets (e.g., hydrogen bonding or dipole interactions) compared to methyl groups. This could improve binding affinity in enzyme inhibition or receptor modulation scenarios.
  • Fluorine Substitution : The 7-fluoro substituent, common across all compounds, likely improves metabolic stability and membrane permeability, a feature critical in CNS-targeting drugs.

Biological Activity

The compound 4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone , also referred to as EVT-2772096, is a member of the benzothiazine class known for its diverse biological activities. This article discusses its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has a complex structure characterized by:

  • Molecular Formula : C25_{25}H22_{22}ClFNO3_{3}S
  • Key Functional Groups : Chlorophenyl and ethylphenyl groups, which enhance lipophilicity and bioavailability.
  • Mechanism of Action : Similar compounds have shown efficacy through enzyme inhibition and disruption of cellular processes, although specific mechanisms for this compound require further study.

Biological Activity

Research indicates that benzothiazine derivatives exhibit a range of biological activities including:

  • Antimicrobial Properties : Some studies have demonstrated that similar compounds possess antibacterial and antifungal activities due to their ability to disrupt microbial cell structures.
Activity Type Description
AntibacterialInhibits bacterial growth by disrupting cell wall synthesis.
AntitumorInduces apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

  • Antitumor Activity : A study on related benzothiazine derivatives indicated significant antitumor effects in xenograft models. For instance, compounds with similar structural features showed complete tumor stasis in gastric carcinoma models following oral administration .
  • Enzyme Inhibition : Research has highlighted the potential of benzothiazine derivatives to act as inhibitors for specific kinases, which are critical in cancer progression. The presence of halogen substituents like chlorine and fluorine enhances the binding affinity to target enzymes .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of benzothiazines suggest favorable absorption and distribution characteristics due to their lipophilic nature .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Utilization of commercially available aromatic compounds.
  • Key Reactions :
    • Friedel-Crafts acylation to introduce the methanone group.
    • Selective halogenation to incorporate the chlorophenyl group.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic potential in various disease models.
  • Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and selectivity against specific biological targets.

Q & A

What are the key synthetic pathways for constructing the 1,4-benzothiazine-1,1-dioxide core in this compound?

Level: Basic
The 1,4-benzothiazine-1,1-dioxide moiety can be synthesized via cyclization reactions involving sulfonamide intermediates. A common approach involves:

  • Step 1: Reacting 2-aminothiophenol derivatives with chloroacetic acid to form a thiazine ring.
  • Step 2: Oxidation using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce the 1,1-dioxide group.
  • Step 3: Functionalization at the 2-position via Friedel-Crafts acylation using 4-ethylbenzoyl chloride in the presence of AlCl₃ .
    Data Table:
StepReagents/ConditionsYield (%)
12-Amino-5-fluorothiophenol + ClCH₂COOH, EtOH, reflux65–70
2H₂O₂, AcOH, 50°C85
34-Ethylbenzoyl chloride, AlCl₃, DCM, 0°C→RT55

How can conflicting NMR data for the methanone substituent be resolved?

Level: Advanced
Discrepancies in carbonyl (C=O) chemical shifts (e.g., 190–205 ppm in ¹³C NMR) may arise from:

  • Solvent effects : Polar solvents (DMSO-d₶) deshield the carbonyl group compared to CDCl₃.
  • Crystal packing : X-ray diffraction (e.g., as in ) can confirm bond lengths and angles, resolving ambiguities.
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can detect rotational barriers around the C=O axis.

What in vitro assays are suitable for evaluating its biological activity?

Level: Basic

  • Receptor binding : Radioligand displacement assays (e.g., GABAₐ or NMDA receptors) using tritiated ligands .
  • Enzyme inhibition : Kinase inhibition profiling (IC₅₀ determination) with ATP-Glo assays .
  • Cellular permeability : Caco-2 monolayer assays to predict blood-brain barrier penetration.

How does the 3-chlorophenyl substituent influence its pharmacokinetic properties?

Level: Advanced
The 3-chlorophenyl group enhances metabolic stability by:

  • Reducing CYP450-mediated oxidation : Chlorine’s electron-withdrawing effect deactivates the ring toward hydroxylation.
  • Increasing lipophilicity : LogP increases by ~0.5 units compared to unsubstituted phenyl, improving membrane permeability.
    Data Table:
SubstituentMetabolic Half-life (Human Liver Microsomes)LogP
3-Cl-Ph>120 min3.8
4-F-Ph90 min3.3

What experimental design considerations are critical for reproducibility in crystallography studies?

Level: Advanced

  • Solvent selection : Use low-boiling-point solvents (e.g., EtOAc) to avoid inclusion compounds.
  • Crystallization method : Slow evaporation vs. diffusion (e.g., hexane layered over DCM) affects crystal quality .
  • Temperature control : Cooling rates >1°C/min may induce polymorphic transitions.

How can impurities from Friedel-Crafts acylation be minimized?

Level: Basic

  • Catalyst optimization : Use anhydrous AlCl₃ with strict moisture control (<50 ppm H₂O).
  • Workup protocol : Quench with ice-cold HCl (1M) to hydrolyze acylated byproducts.
  • Chromatography : Silica gel column with gradient elution (hexane → EtOAc) removes unreacted benzoyl chloride .

What analytical techniques validate the 1,1-dioxide moiety?

Level: Basic

  • IR spectroscopy : Strong S=O stretches at 1150–1250 cm⁻¹ and 1300–1350 cm⁻¹ .
  • Mass spectrometry : ESI-MS in negative ion mode shows [M-H]⁻ peaks with isotopic patterns confirming Cl/F atoms.
  • X-ray crystallography : Sulfone bond lengths (~1.43 Å) and O=S=O angles (~120°) confirm geometry .

How do structural analogs compare in selectivity for kinase targets?

Level: Advanced

  • Substituent effects : 4-Ethylphenyl enhances selectivity for JAK2 over JAK1 (Ki = 12 nM vs. 180 nM) due to steric interactions with the ATP-binding pocket.
  • Fluorine position : 7-Fluorine improves solubility without compromising binding affinity .
    Data Table:
Analog (R-group)JAK2 Ki (nM)JAK3 Ki (nM)
4-Ethylphenyl12450
4-Methoxyphenyl35220

What methodologies address low yields in final coupling steps?

Level: Advanced

  • Microwave-assisted synthesis : 30% yield increase at 100°C for 10 min vs. 24h conventional heating.
  • Protecting groups : Boc-protection of the benzothiazine nitrogen prevents side reactions during acylation .
  • Flow chemistry : Continuous processing reduces decomposition of sensitive intermediates.

How can degradation products in stability studies be characterized?

Level: Advanced

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; analyze by HPLC-MS/MS.
  • Major pathways : Hydrolysis of the sulfone group (→ sulfonic acid) or oxidation of the ethyl group (→ ketone).
  • Mitigation : Lyophilization with cryoprotectants (trehalose) reduces hydrolytic degradation .

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